

Synthesis of Rhodium on Carbon (Rh/C) Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium carbon

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This document provides detailed application notes and experimental protocols for the synthesis of rhodium on carbon (Rh/C) catalysts. Rhodium on carbon is a versatile and highly efficient heterogeneous catalyst critical in a myriad of applications, particularly in the pharmaceutical and fine chemical industries for hydrogenation, hydroformylation, and other reduction reactions. [1][2][3] This guide offers two distinct, detailed protocols for the synthesis of Rh/C catalysts—incipient wetness impregnation and a colloidal method—to accommodate varying experimental needs and desired catalyst characteristics.

Data Presentation: Comparative Analysis of Synthesis Parameters

The choice of synthesis protocol significantly influences the physicochemical properties and, consequently, the catalytic performance of the resulting Rh/C catalyst. The following table summarizes key quantitative data associated with the synthesis methods described in this document, allowing for a direct comparison of critical parameters.

Parameter	Incipient Wetness Impregnation	Colloidal Method
Rhodium Precursor	Rhodium(III) chloride (RhCl_3) hydrate, Rhodium(III) nitrate ($\text{Rh}(\text{NO}_3)_3$)	Rhodium(III) chloride (RhCl_3) hydrate
Carbon Support	Activated Carbon (high surface area, e.g., $>900 \text{ m}^2/\text{g}$)[4]	Activated Carbon, Carbon Nanotubes (CNTs)
Typical Rhodium Loading	0.5 - 5.0 wt%[5]	1.0 - 5.0 wt%
Typical Rh Nanoparticle Size	1 - 10 nm[6]	2 - 5 nm[7][8]
Key Synthesis Steps	Pore volume determination, impregnation, drying, reduction	Nanoparticle synthesis, support addition, deposition, washing
Reduction Agent	Hydrogen gas (H_2)	Sodium borohydride (NaBH_4) or Ethylene glycol
Advantages	Simple, good for a wide range of loadings, cost-effective	Better control over nanoparticle size and distribution
Disadvantages	Less control over nanoparticle morphology	More complex, potential for impurities from stabilizing agents

Experimental Protocols

Protocol 1: Incipient Wetness Impregnation (IWI)

This method is a widely used technique for preparing supported catalysts, valued for its simplicity and efficiency.[9][10] It involves impregnating the porous carbon support with a solution containing the rhodium precursor, where the volume of the solution is equal to the pore volume of the support.

Materials:

- Rhodium(III) chloride (RhCl_3) hydrate

- Activated carbon (high surface area, microporous)
- Deionized water
- Hydrochloric acid (HCl, optional, to aid dissolution)
- Furnace with temperature control
- Hydrogen gas (H₂) supply

Procedure:

- Support Pre-treatment: Dry the activated carbon support in an oven at 120°C for 4-6 hours to remove any adsorbed moisture.
- Pore Volume Determination: Accurately determine the pore volume of the dried activated carbon. This can be done by adding a known volume of solvent (e.g., water or isopropanol) to a known mass of the support until the pores are completely filled and the surface appears wet.
- Precursor Solution Preparation:
 - Calculate the mass of RhCl₃·xH₂O required to achieve the desired rhodium loading (e.g., 1 wt%).
 - Dissolve the calculated amount of RhCl₃·xH₂O in a volume of deionized water equal to the pre-determined pore volume of the carbon support. A few drops of dilute HCl may be added to ensure complete dissolution.
- Impregnation:
 - Place the dried activated carbon in a suitable vessel (e.g., a round-bottom flask).
 - Slowly add the precursor solution dropwise to the activated carbon while continuously mixing or agitating to ensure uniform distribution.
- Drying: Dry the impregnated material in an oven at 110-120°C for 12-24 hours to evaporate the solvent.

- Reduction:
 - Place the dried, impregnated carbon in a tube furnace.
 - Purge the system with an inert gas (e.g., nitrogen or argon) for 30 minutes.
 - Introduce a flow of hydrogen gas (or a mixture of H₂ in an inert gas, e.g., 5% H₂/N₂).
 - Ramp the temperature to 300-400°C at a rate of 5°C/min and hold for 2-4 hours to reduce the rhodium salt to metallic rhodium.
 - Cool the catalyst to room temperature under an inert gas flow.
- Passivation (Optional but Recommended): To prevent pyrophoricity, the catalyst can be passivated by introducing a very low concentration of oxygen (e.g., 1% O₂ in N₂) at room temperature before exposing it to air.

Protocol 2: Colloidal Synthesis Method

This method allows for greater control over the size and distribution of the rhodium nanoparticles before their deposition onto the carbon support.^{[7][8]}

Materials:

- Rhodium(III) chloride (RhCl₃) hydrate
- Activated carbon or Carbon Nanotubes (CNTs)
- Ethylene glycol (solvent and reducing agent) or Sodium borohydride (NaBH₄, reducing agent)
- Polyvinylpyrrolidone (PVP, stabilizing agent)
- Deionized water
- Ethanol

Procedure:

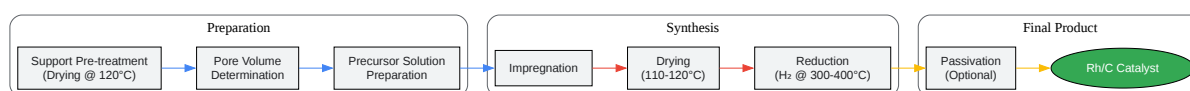
- Support Preparation: Suspend the desired amount of carbon support in deionized water or ethanol and sonicate for 30 minutes to ensure good dispersion.
- Colloidal Rh Nanoparticle Synthesis:
 - In a separate flask, dissolve $\text{RhCl}_3 \cdot x\text{H}_2\text{O}$ and PVP in ethylene glycol. The molar ratio of PVP to rhodium can be varied to control particle size.
 - Heat the solution to 120-160°C under an inert atmosphere with vigorous stirring. The color of the solution will change, indicating the formation of rhodium nanoparticles. Maintain the temperature for 1-2 hours.
 - Alternatively, for a room temperature synthesis, dissolve $\text{RhCl}_3 \cdot x\text{H}_2\text{O}$ and a stabilizing agent in water/ethanol. Cool the solution in an ice bath and slowly add a freshly prepared, cold aqueous solution of NaBH_4 while stirring vigorously.
- Deposition:
 - Cool the colloidal rhodium nanoparticle solution to room temperature.
 - Slowly add the carbon support suspension to the colloidal solution under constant stirring.
 - Continue stirring the mixture for 12-24 hours to allow for the adsorption of the rhodium nanoparticles onto the carbon support.
- Washing and Collection:
 - Collect the Rh/C catalyst by filtration or centrifugation.
 - Wash the catalyst repeatedly with deionized water and ethanol to remove any residual reactants and stabilizing agents.
- Drying: Dry the final catalyst under vacuum at 60-80°C for 12 hours.

Catalyst Characterization

To ensure the quality and desired properties of the synthesized Rh/C catalyst, several characterization techniques are recommended:

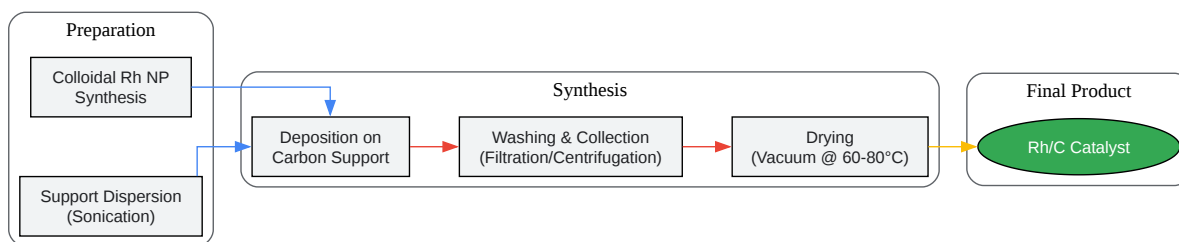
- X-ray Diffraction (XRD): Used to confirm the crystalline structure of the rhodium nanoparticles. For activated carbon supports, broad diffraction peaks around 24°-26° and 42°-47° are characteristic of the amorphous carbon.[11][12][13] The face-centered cubic (fcc) structure of rhodium will exhibit characteristic diffraction peaks, although these may be broad for very small nanoparticles.
- Transmission Electron Microscopy (TEM): Provides direct visualization of the rhodium nanoparticles on the carbon support, allowing for the determination of their size, morphology, and distribution.[14][15]
- Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): Used to accurately determine the actual rhodium loading on the carbon support.
- Hydrogen Chemisorption: This technique is used to determine the metal dispersion and the active metal surface area. The amount of hydrogen that chemisorbs onto the surface rhodium atoms is measured. H/Rh ratios can vary depending on particle size, with higher ratios often observed for highly dispersed catalysts.[16][17][18]

Visualized Workflows



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Caption: Experimental workflow for the Incipient Wetness Impregnation synthesis of Rh/C catalyst.



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Caption: Experimental workflow for the Colloidal Method synthesis of Rh/C catalyst.

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